Indatraline, chemically known as (±)-indatraline, is derived from the structural framework of indane. It is synthesized from commercially available precursors, such as 3,4-dichlorocinnamic acid and tetralone. The compound's classification as a monoamine uptake inhibitor places it among other antidepressants that modulate neurotransmitter levels in the brain, similar to drugs like sertraline, which is a widely used antidepressant derived from related chemical structures.
This method highlights the versatility in synthetic strategies for producing indatraline and its analogs while maintaining high stereoselectivity.
Indatraline's molecular structure can be described by its core indane framework substituted with various functional groups that influence its pharmacological properties. The structural formula can be represented as follows:
The compound exhibits chirality due to the presence of stereogenic centers, leading to distinct enantiomers that may differ in biological activity. The spatial arrangement of atoms within the molecule significantly impacts its interaction with neurotransmitter transporters .
Indatraline undergoes several chemical reactions during its synthesis and potential metabolic pathways:
These reactions are critical for modifying the compound's properties and enhancing its efficacy as a pharmacological agent.
Indatraline functions primarily as a triple reuptake inhibitor by blocking the reabsorption of serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism increases the availability of these neurotransmitters in the brain, contributing to improved mood and emotional stability.
Indatraline's physical and chemical properties are essential for understanding its behavior in biological systems:
These properties affect formulation strategies for therapeutic use and influence pharmacokinetic profiles.
Indatraline has potential applications in several scientific domains:
Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent non-selective monoamine reuptake inhibitor with affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Its unique triamine reuptake inhibition profile has driven significant research into efficient synthetic routes and structural analogs to optimize pharmacological properties. This section comprehensively examines modern synthetic approaches and structure-activity relationship (SAR) studies focused on enhancing indatraline's bioactivity and pharmacokinetic profile.
The indane scaffold central to indatraline's structure presents synthetic challenges due to its stereochemical requirements for optimal transporter binding. Contemporary methodologies employ hypervalent iodine-mediated ring contractions as a strategic approach to construct this framework diastereoselectively. While specific indatraline synthesis details were not fully elaborated in the search results, analogous transformations using iodobenzene diacetate (PhI(OAc)₂) or iodobenzene bis(trifluoroacetate) (PIFA) enable the conversion of appropriately substituted tetralins or stilbene precursors into indane systems via oxidative C-C bond formation or ring contraction sequences. This approach benefits from the mild reaction conditions and environmentally benign nature of iodine(III) reagents compared to heavy metal alternatives. The stereochemical outcome is critically influenced by existing chiral centers in precursors and the conformation-directing effects of substituents during the ring-forming step, enabling selective access to the (1R,3S) configuration essential for indatraline's biological activity. Post-contraction functionalization typically involves reductive amination to install the methylamino group at the C1 position and palladium-catalyzed cross-coupling to introduce the 3,4-dichlorophenyl moiety at C3 [1] [8].
Hypervalent iodine reagents have emerged as versatile, non-toxic oxidants that facilitate critical transformations in indane ring construction. These reagents participate in several mechanistically distinct pathways relevant to indatraline synthesis:
These transformations offer significant advantages over traditional Friedel-Crafts alkylation approaches, which often suffer from regioselectivity issues and require stoichiometric Lewis acids. The hypervalent iodine-mediated routes typically proceed under milder conditions (room temperature to 60°C), exhibit superior functional group tolerance toward nitrogen-containing groups, and generate innocuous iodobenzene as the primary byproduct. This synthetic strategy aligns with green chemistry principles while providing the necessary precision for constructing indatraline's stereochemically defined scaffold [1] [8].
Historically, thallium trinitrate (TTN) and thallium triacetate (TTA) were employed for oxidative cyclizations to form indane systems analogous to indatraline's core structure. However, these reagents present substantial limitations:
In contrast, iodine(III) reagents demonstrate superior performance across multiple parameters:
Parameter | Thallium(III) Reagents | Iodine(III) Reagents |
---|---|---|
Diastereoselectivity | Moderate (≤3:1 dr) | High (up to >20:1 dr) |
Functional Group Tolerance | Limited (incompatible with free amines) | Broad (compatible with protected amines) |
Reaction Temperature | Often requires >80°C | Proceeds at 0-25°C |
Byproduct Toxicity | Extremely high | Negligible (PhI) |
Atom Economy | Poor (MW TTN=504.79) | Moderate (MW PIFA=430.14) |
These comparative advantages have established iodine(III) chemistry as the modern methodology of choice for constructing indatraline's stereodefined indane core, aligning with contemporary demands for sustainable and selective synthetic processes [1].
The pharmacological profile of indatraline exhibits pronounced stereodependence, with the (1R,3S)-enantiomer demonstrating superior monoamine reuptake inhibition. Multiple asymmetric syntheses have been developed to access this therapeutically relevant stereoisomer:
Biological evaluation confirms the (1R,3S)-enantiomer possesses significantly enhanced transporter affinity compared to its enantiomeric counterpart and the racemate, as demonstrated in Table 1. The molecular basis for this stereopreference resides in optimal positioning of the amine moiety for interaction with aspartate residues in the transporter binding pockets, while the (1S,3R)-isomer experiences steric clashes with transmembrane helix 6 in DAT and SERT. These enantioselective syntheses enable biological studies using pharmacologically optimized material and eliminate potential off-target effects associated with the inactive enantiomer [2] [4].
Table 1: Pharmacological Profile of Indatraline Enantiomers
Enantiomer | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity |
---|---|---|---|---|
(1R,3S)-(+)-Indatraline | 1.7 ± 0.3 | 0.42 ± 0.05 | 5.8 ± 0.7 | 0.25 |
(1S,3R)-(-)-Indatraline | 248 ± 32 | 83 ± 11 | 415 ± 58 | 0.33 |
Racemate | 3.4 ± 0.6 | 0.84 ± 0.09 | 11.6 ± 1.4 | 0.25 |
Systematic structural modification of indatraline has identified positions amenable to functionalization that modulate transporter selectivity and pharmacokinetic properties without compromising potency:
Table 2: Monoamine Transporter Affinities of Methoxy-Modified Indatraline Derivatives
Compound | Position | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |
---|---|---|---|---|---|
Indatraline | - | 1.7 | 0.42 | 5.8 | Balanced (SERT>DAT>NET) |
13a | 4-OMe | 1.7 ± 0.3 | 0.38 ± 0.06 | 12.5 ± 2.1 | DAT/SERT dual |
13c | 6-OMe | 15.2 ± 2.7 | 2.1 ± 0.4 | 3.8 ± 0.6 | NET/SERT dual |
13d | 7-OMe | 85.4 ± 14.2 | 1.9 ± 0.3 | 27.8 ± 4.5 | SERT-selective |
These structural insights provide a roadmap for optimizing indatraline derivatives toward specific therapeutic applications. The 6-methoxy derivative (13c) emerges as a particularly promising candidate for treating depression due to its enhanced SERT/NET inhibition profile, potentially improving efficacy in patients with treatment-resistant depression while mitigating dopaminergic side effects. The structural plasticity demonstrated by these modifications highlights indatraline's value as a scaffold for developing transporter-subtype selective therapeutics [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: